![molecular formula C8H10FN B133924 4-Fluoro-3,5-dimethylaniline CAS No. 1840-27-3](/img/structure/B133924.png)
4-Fluoro-3,5-dimethylaniline
Overview
Description
4-Fluoro-3,5-dimethylaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of the fluorine atom and methyl groups in the compound suggests that it may have unique electronic properties and reactivity due to the electron-withdrawing effects of the fluorine and the electron-donating effects of the methyl groups.
Synthesis Analysis
The synthesis of compounds related to 4-Fluoro-3,5-dimethylaniline involves various strategies. For instance, the synthesis of a polyimide series derived from a monomer containing a perfluorobiphenyl group with two 2,6-dimethylaniline units connected by an ether bond was reported. This monomer was polycondensed with several aromatic dianhydrides using a traditional two-step imidization procedure . Another synthesis approach involved the condensation of an "aminoacid moiety" with a dioxane derivative, which was then followed by a reduction process to obtain a 4-fluoro analog . These methods highlight the versatility in synthesizing fluorinated aromatic compounds, which could be adapted for the synthesis of 4-Fluoro-3,5-dimethylaniline.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylaniline would be characterized by the presence of a benzene ring substituted with fluorine and methyl groups at specific positions. The electronic absorption and fluorescence spectroscopy of peptides containing similar fluorinated aromatic amino acids have been studied, providing insights into the electronic properties of such compounds . The molecular dimensions and electronic characteristics of these compounds are influenced by the substituents on the benzene ring.
Chemical Reactions Analysis
The reactivity of compounds similar to 4-Fluoro-3,5-dimethylaniline has been explored in various chemical reactions. For example, the synthesis of a derivative of N,N-dimethylaniline that reacts with phenols to form colored products for thin-layer chromatography (TLC) determination has been described . This suggests that 4-Fluoro-3,5-dimethylaniline could potentially participate in electrophilic aromatic substitution reactions due to the activating influence of the methyl groups and the presence of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds, such as those derived from 4-Fluoro-3,5-dimethylaniline, are often characterized by high optical transparency and good thermal properties . The introduction of fluorine atoms can lead to low refractive indices and low birefringence in polyimides derived from related monomers . Additionally, the synthesis of 4-fluoropyrrolidine derivatives, which share the fluorinated motif, has been optimized for high yield and enantiomeric purity, indicating the potential for 4-Fluoro-3,5-dimethylaniline to be used in medicinal chemistry applications .
Scientific Research Applications
Electronic Spectra and Excited-State Dynamics
- 4-Fluoro-N,N-dimethylaniline (FDMA) has been studied for its photo-induced intramolecular charge transfer (ICT) properties, showing dual fluorescence in different solvents. These studies used ultrafast time-resolved spectroscopy and computational methods, revealing important insights into the electronic transitions of FDMA (Fujiwara et al., 2013).
Fluorescence Behavior Analysis
- High-level quantum chemical methods were used to examine the fluorescence behavior of FDMA, providing insights into the deactivation pathways of photoexcited FDMA. This research helps in understanding the photophysical characteristics of such compounds (Bohnwagner & Dreuw, 2017).
Photodehalogenation Studies
- The photodehalogenation of fluoro or chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline, has been explored to understand the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, providing a pathway to study the effect of substituents on photophysics and primary dehalogenation processes (Protti et al., 2012).
Biochemical Studies
- FDMA's interaction with biological systems like hemoglobin has been studied, providing insights into its biochemical behavior and potential implications for understanding related compounds (Renner, 2004).
Synthesis and Characterization in Polymer Chemistry
- FDMA has been used in the synthesis and characterization of new polymers, contributing to the development of materials with specific properties. This includes its use in the synthesis of new polyamides and polyimides (Liaw et al., 2002).
Fluorescence and Charge Transfer
- Studies have been conducted to understand the absence of intramolecular charge transfer in FDMA, contributing to the knowledge of its fluorescence properties in various solvents (Zachariasse et al., 2017).
Role in Generating Reactive Oxygen Species
- The role of similar compounds in generating reactive oxygen species (ROS) and their impact on cellular toxicity has been explored, providing insights into the molecular mechanisms leading to observed risks associated with exposure to such compounds (Chao et al., 2014).
Safety And Hazards
4-Fluoro-3,5-dimethylaniline is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312-H315-H319-H331-H335, indicating potential health hazards upon exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-fluoro-3,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFILTZSIUWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598112 | |
Record name | 4-Fluoro-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylaniline | |
CAS RN |
1840-27-3 | |
Record name | 4-Fluoro-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1840-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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